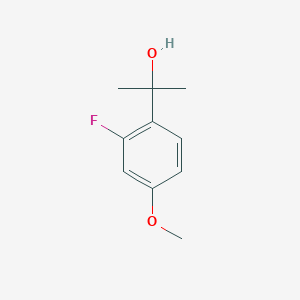

2-(2-Fluoro-4-methoxyphenyl)propan-2-ol

Description

Properties

Molecular Formula |

C10H13FO2 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H13FO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3 |

InChI Key |

RNCUHIILUNOEGW-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=C(C=C(C=C1)OC)F)O |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)OC)F)O |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs in Pharmacological Studies

Indole-Based Propan-2-ol Derivatives

Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () share the propan-2-ol backbone but incorporate indole rings and additional methoxymethyl/phenoxyethylamino substituents. Key differences include:

- Receptor Binding: These analogs exhibit α1-, α2-, and β1-adrenoceptor binding affinity, likely due to the extended ethylamino side chain, which enhances interaction with adrenergic receptors. The absence of such a side chain in 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol limits its direct adrenoceptor activity .

- Bioactivity : The indole derivatives demonstrate antiarrhythmic and spasmolytic effects, whereas the target compound’s simpler structure may prioritize metabolic stability or serve as a synthetic intermediate .

1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole ()

- Structural Divergence : Replacing the propan-2-ol group with a pyrrole ring introduces aromaticity and planarity, altering electronic properties.

- Applications: Pyrrole derivatives are often utilized in heterocyclic chemistry for constructing bioactive molecules, whereas the propan-2-ol moiety in the target compound may enhance solubility or serve as a hydrogen-bond donor .

Pharmaceutical Impurities and Byproducts

Impurity E (EP): (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 163685-38-9)

- Key Differences: The isopropylamino group and methoxyethyl-phenoxy substituent increase molecular weight and basicity compared to the target compound.

- Regulatory Relevance : As a process-related impurity, its presence in APIs (Active Pharmaceutical Ingredients) necessitates strict control, highlighting the importance of purity profiles in propan-2-ol derivatives .

Impurity F (EP): (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (CAS 7695-63-8)

Functional Group Comparisons

Eugenol (2-Methoxy-4-(2-propenyl)phenol; CAS 108-65-6)

- Shared Features : Both compounds contain methoxy and hydroxyl groups.

Triazole-Modified Propan-2-ol (CAS 1159001-28-1)

- Molecular Weight : Higher molecular weight (377.8 g/mol vs. ~184 g/mol for the target compound) impacts pharmacokinetics and solubility .

Preparation Methods

Grignard Addition to Aromatic Ketones

Direct Methylation of 1-(2-Fluoro-4-methoxyphenyl)ethanone (FMAP)

The most common method involves the Grignard reaction of 1-(2-fluoro-4-methoxyphenyl)ethanone (FMAP) with methyl magnesium chloride (MeMgCl).

Procedure:

- FMAP (54.78 g, 297 mmol) is dissolved in tetrahydrofuran (THF, 300 mL).

- MeMgCl (1.2–1.5 equivalents) is added dropwise at <5°C under inert atmosphere.

- The mixture is stirred for 2–3 hours until complete conversion.

- The reaction is quenched with methanol and water, followed by extraction with diisopropyl ether (DIPE).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Purity | 90–95% (5% FMAP residual) | |

| Temperature | 0–5°C |

Optimization : Co-solvents like dichloromethane (DCM) or toluene reduce enolization of FMAP, improving conversion to 98%.

Bromination-Alkylation Sequential Route

Bromination of FMAP Followed by Grignard Reaction

An alternative route avoids residual FMAP by brominating FMAP first:

Steps:

- Bromination : FMAP is treated with N-bromosuccinimide (NBS) in acetonitrile at 60°C to yield 1-(5-bromo-2-fluoro-4-methoxyphenyl)ethanone (BrFMAP).

- Grignard Reaction : BrFMAP reacts with MeMgCl in THF/DCM (1:1) at -20°C, followed by quenching and extraction.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| BrFMAP Yield | 85% | |

| FMOL Yield | 82% | |

| Purity | >99% (no FMAP residual) |

Advantage : Eliminates desmethyl impurities (e.g., BrMET) critical for pharmaceutical applications.

Catalytic Dehydration of Tertiary Alcohol Precursors

Acid-Mediated Dehydration

FMOL can be synthesized via dehydration of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol intermediates using proton donors:

Procedure:

- Intermediate alcohol (e.g., from aldol addition) is treated with H₂SO₄ (0.6–3 M) in ethylene glycol.

- Water and product are removed via steam distillation (Dean-Stark apparatus).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Conversion | >95% | |

| Solvent | Ethylene glycol | |

| Temperature | 80–100°C |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Grignard | 65–70 | 90–95 | Industrial |

| Bromination-Alkylation | 82 | >99 | Pilot-scale |

| Catalytic Dehydration | 75–80 | 85–90 | Lab-scale |

Industrial Preference : The bromination-alkylation route is favored for high-purity FMOL required in CETP inhibitor synthesis.

Mechanistic Insights

Challenges and Solutions

Residual Starting Material

Q & A

Q. What are the standard synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)propan-2-ol?

The compound is commonly synthesized via the reduction of its corresponding ketone precursor, 2-(2-Fluoro-4-methoxyphenyl)propan-2-one, using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or ethanol. For example, describes analogous reductions for structurally similar alcohols, where ketones are reduced to secondary alcohols under mild conditions. Post-reduction, purification is typically achieved via distillation or recrystallization to ensure high purity for research applications .

Q. What spectroscopic techniques are recommended for structural characterization?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the fluorophenyl, methoxy, and hydroxyl groups.

- X-ray crystallography : For definitive structural elucidation, as demonstrated in for a related biphenyl-propan-2-ol derivative.

- Mass spectrometry (MS) : To verify molecular weight (e.g., calculated molecular formula: C₁₀H₁₂FO₂).

- FT-IR : To identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–F stretch at 1100–1000 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Classify as hazardous waste and collaborate with certified disposal agencies ( ).

- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy) influence reactivity in nucleophilic substitution reactions?

The 2-fluoro group is a strong electron-withdrawing substituent, which activates the phenyl ring toward electrophilic substitution at specific positions. The 4-methoxy group, being electron-donating, may counteract this effect, creating regioselectivity challenges. Methodological approaches include:

- Computational modeling (e.g., DFT calculations) to predict reactive sites.

- Competitive reaction studies using halogenated analogs (e.g., chloro vs. bromo derivatives, as in ) to compare substitution rates.

- Kinetic isotope effects (KIE) to probe transition states in reactions like SNAr (nucleophilic aromatic substitution) .

Q. What strategies resolve contradictions in reported stability data under acidic/basic conditions?

Discrepancies in stability studies may arise from solvent polarity, temperature, or trace impurities. To address this:

- Conduct accelerated stability tests under controlled conditions (e.g., 40°C/75% RH for 6 months).

- Use HPLC-MS to monitor degradation products (e.g., demethylation of the methoxy group or hydroxylation).

- Cross-reference with structurally similar compounds (e.g., highlights incompatibility with strong oxidizers) .

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

While the target compound is not chiral, related derivatives (e.g., (R)- or (S)-configured analogs) require:

- Chiral chromatography (e.g., using amylose-based columns).

- Enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer.

- Crystallization with chiral resolving agents (e.g., tartaric acid derivatives), as seen in for a fluorophenyl-propanol .

Q. What methodologies assess interactions with biomolecules (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : To measure binding affinity (Kd) in real time.

- Isothermal titration calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS).

- Molecular docking simulations : To predict binding modes using crystallographic data (e.g., ’s structural parameters).

- Enzyme inhibition assays : Competitive or non-competitive inhibition studies using fluorogenic substrates .

Comparative Analysis

Q. How does the 2-fluoro-4-methoxy substitution pattern differentiate this compound from halogenated analogs (e.g., 2-chloro or 2-bromo derivatives)?

- Reactivity : The smaller size and higher electronegativity of fluorine reduce steric hindrance compared to bromine, favoring faster nucleophilic substitutions but lower polarizability in hydrophobic interactions ().

- Biological activity : Fluorine’s strong electron-withdrawing effect enhances metabolic stability compared to chlorine, as shown in for fluorophenyl-propanols.

- Physical properties : The methoxy group increases solubility in polar solvents (e.g., DMSO) relative to non-polar halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.